Bouvardin (CAS 64755-14-2) is a bicyclic hexapeptide containing a 14-membered cycloisodityrosine ring, originally isolated from Bouvardia ternifolia. In commercial and laboratory procurement, it is utilized as a selective inhibitor of eukaryotic protein synthesis. Unlike broad-spectrum toxins, Bouvardin specifically arrests translation elongation by targeting the 80S ribosome. Its distinct physicochemical profile, characterized by a beta-hydroxylated tyrosine residue, and its ~4 nM translation inhibition potency make it a critical precursor and reference standard for structure-activity relationship (SAR) studies, ribosome profiling, and the development of radiation modulators in oncology research [1].
Procuring generic translation inhibitors like cycloheximide as substitutes for Bouvardin compromises assays requiring specific ribosomal conformational states. While cycloheximide effectively halts elongation, it fails to stabilize eukaryotic elongation factor 2 (eEF2) on the 80S ribosome. Bouvardin locks human eEF2 onto the ribosome, a structural stabilization that generic alternatives like cycloheximide cannot replicate [1]. Furthermore, substituting with its closest unhydroxylated analog, deoxybouvardin, alters the hydrogen-bonding capacity, shifts the melting point by up to 6 °C, and changes the physical crystalline form, which can skew comparative baseline data in precise structural biology or synthetic workflows [2].
In comparative ribosomal fractionation workflows, Bouvardin demonstrates the specific capacity to trap eukaryotic elongation factor 2 (eEF2) on the 80S ribosome. Western blot analysis of 80S fractions shows that Bouvardin treatment dramatically increases eEF2 co-fractionation, whereas the mainstream inhibitor cycloheximide shows zero accumulation of eEF2 under identical assay conditions [1].
| Evidence Dimension | eEF2 accumulation in 80S ribosomal fractions |
| Target Compound Data | Bouvardin: Dramatic increase in eEF2 co-fractionation |
| Comparator Or Baseline | Cycloheximide: No eEF2 accumulation |
| Quantified Difference | Qualitative absolute difference in mechanism of elongation arrest |
| Conditions | HeLa cell extracts treated for 30 min with 10 µM Bouvardin vs. 100 µg/ml cycloheximide |
Crucial for structural biologists and biochemists who must procure a reagent that specifically stabilizes the transient eEF2-80S complex for Cryo-EM or footprinting assays.
Bouvardin exhibits higher quantitative potency in inhibiting eukaryotic translation compared to other standard translation inhibitors, minimizing the need for high-concentration dosing. In a high-throughput bicistronic mRNA translation assay using Krebs extracts, Bouvardin achieved an IC50 of approximately 4 nM, outperforming verrucarin A, which required an IC50 of ~300 nM to achieve similar inhibition [1].
| Evidence Dimension | IC50 for in vitro translation inhibition |
| Target Compound Data | Bouvardin: ~4 nM |
| Comparator Or Baseline | Verrucarin A: ~300 nM |
| Quantified Difference | 75-fold higher potency for Bouvardin |
| Conditions | In vitro translation reaction using Krebs extracts and bicistronic mRNA reporter |
Allows researchers to use significantly lower compound concentrations, reducing solvent (DMSO) artifacts and off-target toxicity in sensitive high-throughput screens.
For material selection in synthetic chemistry and structural studies, Bouvardin provides a distinct physical profile compared to its unhydroxylated analog, deoxybouvardin. The presence of a beta-hydroxyl group on one of the tyrosine residues in Bouvardin shifts its melting point to 254-255 °C (crystallizing as colorless needles from methanol-dichloromethane), whereas deoxybouvardin presents as a colorless powder with a higher melting point of 257-260 °C [1].
| Evidence Dimension | Melting Point and Crystalline Habit |
| Target Compound Data | Bouvardin: 254-255 °C, forms colorless needles |
| Comparator Or Baseline | Deoxybouvardin: 257-260 °C, forms colorless powder |
| Quantified Difference | 2-6 °C lower melting point and distinct needle-like crystalline form |
| Conditions | Purified isolates crystallized from methanol-dichloromethane mixtures |
Ensures accurate material verification, handling, and formulation compatibility for chemists utilizing the compound as a structural scaffold for synthesizing cyclic hexapeptide analogs.
Because Bouvardin locks eEF2 onto the human 80S ribosome—a feature absent in generic alternatives like cycloheximide—it is the required choice for structural biologists aiming to capture and resolve transient eukaryotic elongation intermediate states[1].
With its reproducible ~4 nM IC50, Bouvardin serves as a quantitative positive control in multiplexed in vitro translation assays, providing a reliable, low-concentration baseline for evaluating novel antineoplastic compounds without introducing high-dose solvent artifacts [2].
The specific beta-hydroxylated cycloisodityrosine structure and distinct needle-like crystalline properties of Bouvardin make it a verifiable starting material and reference standard for synthetic chemists developing next-generation cyclic hexapeptides aimed at overcoming chemoresistance [3].